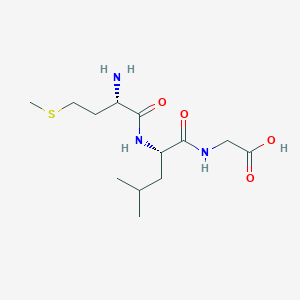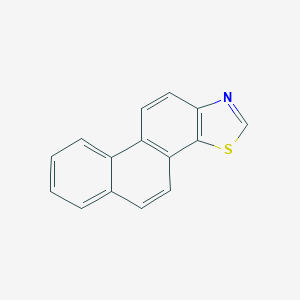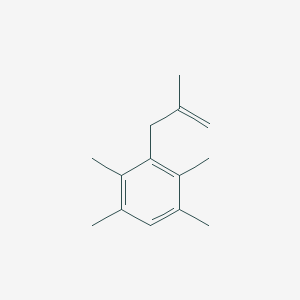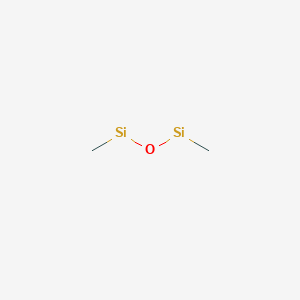
Bromamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromamine, also known as N-bromoamine, is a chemical compound that belongs to the class of haloamines. It is characterized by the presence of a bromine atom bonded to an amine group. This compound is known for its strong oxidizing properties and is commonly used in various chemical and industrial applications. It is often utilized as a disinfectant and an antimicrobial agent due to its ability to release active bromine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromamine can be synthesized through the bromination of amines. One common method involves the reaction of an amine with bromine in an aqueous solution. The reaction typically proceeds as follows:
R-NH2+Br2→R-NHBr+HBr
where R represents an organic group.
Industrial Production Methods: In industrial settings, this compound is often produced by the controlled addition of bromine to an amine solution. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the efficient formation of this compound while minimizing the production of unwanted by-products. The process may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Bromamine undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: Under certain conditions, this compound can be reduced to form amines.
Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: this compound can oxidize alcohols to aldehydes or ketones in the presence of a suitable catalyst.
Reduction: The reduction of this compound to amines can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound often require the presence of nucleophiles, such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and other organic compounds.
Aplicaciones Científicas De Investigación
Bromamine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: this compound is employed as an antimicrobial agent in biological studies to investigate its effects on various microorganisms.
Medicine: this compound has potential therapeutic applications due to its antimicrobial properties. It is being studied for its use in treating infections and as a disinfectant in medical settings.
Industry: this compound is used in water treatment processes to disinfect and purify water. It is also utilized in the production of dyes and other chemical products.
Mecanismo De Acción
The mechanism of action of bromamine involves the release of active bromine, which exerts its effects through oxidation and halogenation reactions. This compound targets the cellular components of microorganisms, leading to the disruption of cellular processes and ultimately causing cell death. The molecular pathways involved include the oxidation of cellular proteins, lipids, and nucleic acids, which compromises the integrity and functionality of microbial cells.
Comparación Con Compuestos Similares
Taurine bromamine (TauBr): Similar to this compound, taurine this compound is a haloamine with strong antimicrobial properties.
Taurine chloramine (TauCl): Another related compound, taurine chloramine, shares anti-inflammatory and antimicrobial properties with this compound.
Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to release active bromine. This makes it highly effective as a disinfectant and antimicrobial agent. Additionally, this compound’s versatility in undergoing various chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
InChI |
InChI=1S/BrH2N/c1-2/h2H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXLCIKXHOPCKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021497 |
Source


|
| Record name | Bromoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14519-10-9 |
Source


|
| Record name | Bromamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)







![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)

